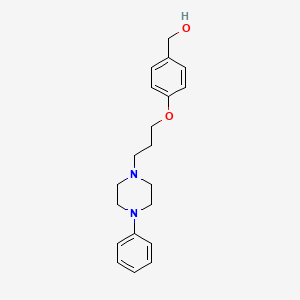
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that features a benzenemethanol core with a piperazine ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the reductive amination of intermediate compounds. One common method involves the reaction of 4-(3-chloropropoxy)benzaldehyde with 1-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzylic alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Yields reduced forms of the piperazine ring.
Substitution: Results in various substituted aromatic compounds.
科学的研究の応用
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides
Uniqueness
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzenemethanol core with a piperazine ring and phenyl group makes it a versatile compound for various applications.
特性
CAS番号 |
119321-63-0 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanol |
InChI |
InChI=1S/C20H26N2O2/c23-17-18-7-9-20(10-8-18)24-16-4-11-21-12-14-22(15-13-21)19-5-2-1-3-6-19/h1-3,5-10,23H,4,11-17H2 |
InChIキー |
XYPDKRUNMUDVKO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


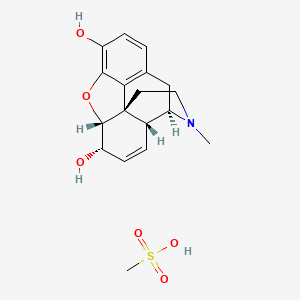
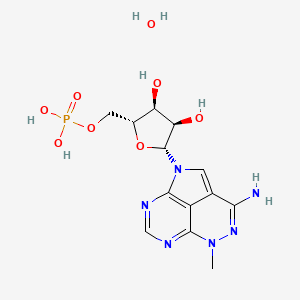
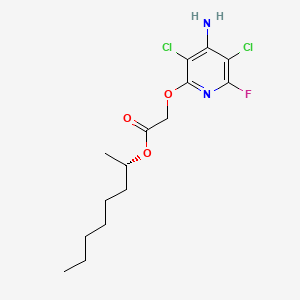
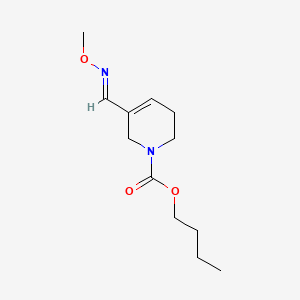
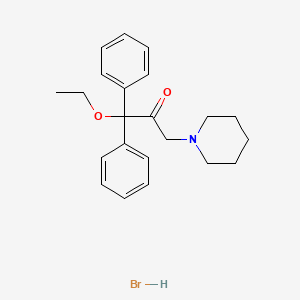
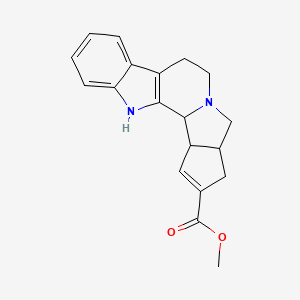
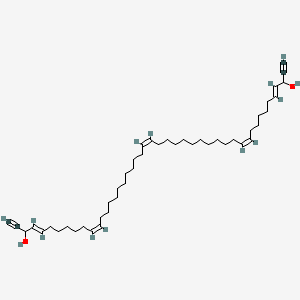
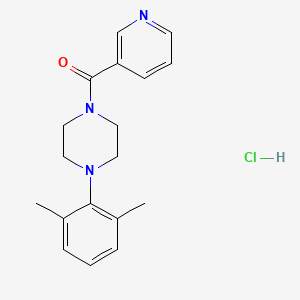
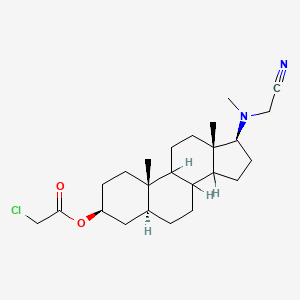
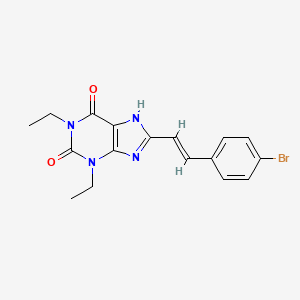
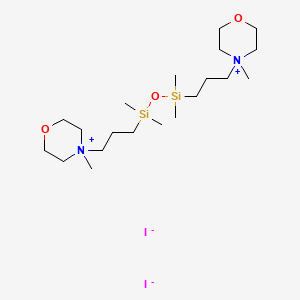
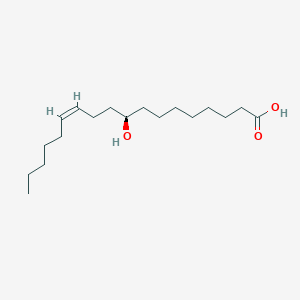
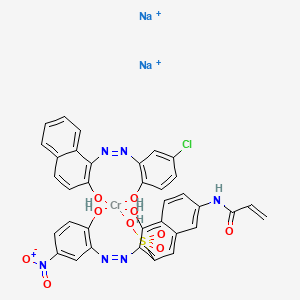
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
